1-Ethyl-1H-pyrazol-5-amine

Description

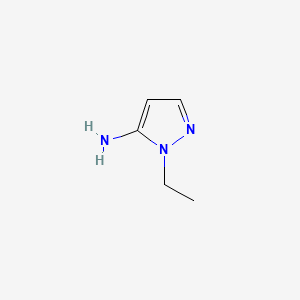

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-8-5(6)3-4-7-8/h3-4H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJOLBAFVKSQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40320092 | |

| Record name | 1-Ethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3528-58-3 | |

| Record name | 5-Amino-1-ethylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3528-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 354694 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3528-58-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-1H-pyrazol-5-amine: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole class, a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and development.

Chemical Structure and Properties

This compound is characterized by a five-membered pyrazole ring substituted with an ethyl group at the N1 position and an amine group at the C5 position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H9N3 | PubChem[1][2] |

| Molecular Weight | 111.15 g/mol | PubChem[1][2] |

| IUPAC Name | 2-ethylpyrazol-3-amine | PubChem[1] |

| CAS Number | 3528-58-3 | PubChem[1] |

| Canonical SMILES | CCN1C(=CC=N1)N | PubChem[1] |

| InChI | InChI=1S/C5H9N3/c1-2-8-5(6)3-4-7-8/h3-4H,2,6H2,1H3 | PubChem[1] |

| XLogP3 | 0.2 | PubChem[2] |

| Boiling Point | 238.6 °C at 760 mmHg (Predicted) | - |

| Appearance | Likely a solid or liquid at room temperature | - |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific experimental spectra are proprietary to databases, the expected spectral features can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Ethyl group: Triplet (CH₃) and quartet (CH₂). Pyrazole ring: Two distinct signals for the CH protons. Amine group: A broad singlet for the NH₂ protons. |

| ¹³C NMR | Signals corresponding to the two carbons of the ethyl group and the three carbons of the pyrazole ring. The carbon bearing the amino group will be significantly shielded. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 111.15. Fragmentation patterns corresponding to the loss of the ethyl group and other fragments. |

| Infrared (IR) | Characteristic N-H stretching vibrations for the primary amine, C-H stretching for the ethyl and pyrazole ring, and C=N and C=C stretching vibrations of the pyrazole ring. |

Note: Actual chemical shifts and coupling constants would need to be determined experimentally.

Synthesis of this compound

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles involves the condensation of a substituted hydrazine with a β-ketonitrile or a related 1,3-dielectrophilic species.[1][3]

General Synthetic Pathway

The synthesis of this compound can be achieved through the reaction of ethylhydrazine with a suitable three-carbon building block containing a nitrile group and a reactive carbonyl or equivalent functionality. A plausible precursor is 3-oxopropanenitrile (cyanoacetaldehyde) or a more stable derivative thereof.

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on common methods for the synthesis of 5-aminopyrazoles.[1][3] Optimization of reaction conditions may be necessary.

Materials:

-

Ethylhydrazine (or its salt, e.g., ethylhydrazine oxalate)

-

3-Ethoxyacrylonitrile (or another suitable 3-oxopropanenitrile equivalent)

-

Ethanol (or another suitable solvent)

-

Acidic or basic catalyst (e.g., acetic acid or sodium ethoxide)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylhydrazine (1.0 equivalent) in ethanol.

-

Addition of Reactant: To the stirred solution, add 3-ethoxyacrylonitrile (1.1 equivalents) dropwise at room temperature.

-

Catalysis: Add a catalytic amount of acetic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Biological Activities and Potential Applications in Drug Development

While specific biological data for this compound is not extensively reported in the public domain, the broader class of pyrazole and aminopyrazole derivatives has been the subject of intense investigation in drug discovery, exhibiting a wide range of pharmacological activities.

Potential as Kinase Inhibitors

The pyrazole scaffold is a well-established "privileged structure" in kinase inhibitor design. Numerous FDA-approved drugs and clinical candidates targeting various kinases incorporate a pyrazole core. The aminopyrazole moiety, in particular, can form key hydrogen bond interactions with the hinge region of the kinase active site.

-

Potential Targets: Based on the activity of structurally related compounds, this compound could be investigated as an inhibitor of various kinase families, including but not limited to:

-

Tyrosine Kinases: Such as Fibroblast Growth Factor Receptors (FGFRs). Some 5-amino-1H-pyrazole-4-carboxamide derivatives have been identified as pan-FGFR covalent inhibitors.

-

Serine/Threonine Kinases: Including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and MAP kinases. Pyrazole-based compounds have shown potent inhibitory activity against these targets.

-

Receptor-Interacting Protein Kinase 1 (RIPK1): 1H-pyrazol-3-amine derivatives have been developed as selective RIPK1 inhibitors for the treatment of inflammatory diseases.[4]

-

Anti-inflammatory Potential

The inhibition of key signaling molecules in inflammatory pathways is another promising area for pyrazole derivatives. Some pyrazoles have been shown to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

-

Potential Mechanisms: this compound could potentially exert anti-inflammatory effects through the modulation of pathways such as:

-

NF-κB Signaling: Inhibition of this pathway can lead to a reduction in the expression of inflammatory mediators.

-

MAPK Signaling: Targeting kinases within this pathway, such as p38 and JNK, can also have anti-inflammatory effects.

-

Anticancer Activity

The antiproliferative effects of pyrazole derivatives have been demonstrated in various cancer cell lines. Their mechanisms of action often involve the inhibition of kinases crucial for cancer cell growth and survival, induction of apoptosis, and cell cycle arrest.

-

Screening Assays: To evaluate the anticancer potential of this compound, a panel of cancer cell lines could be utilized in assays such as:

-

MTT or CellTiter-Glo Assays: To assess cell viability and proliferation.

-

Flow Cytometry: To analyze cell cycle distribution and apoptosis.

-

Western Blotting: To investigate the modulation of specific signaling pathways.

-

Table 3: Potential Biological Targets and Relevant Assays for this compound

| Potential Activity | Potential Molecular Target(s) | Suggested In Vitro Assays |

| Kinase Inhibition | FGFR, CDK, Aurora Kinase, RIPK1 | Kinase activity assays (e.g., ADP-Glo), Cellular phospho-protein analysis (Western Blot) |

| Anti-inflammatory | COX, NF-κB, MAPKs | COX inhibition assay, NF-κB reporter assay, Cytokine release assays (ELISA) |

| Anticancer | Various kinases, Apoptotic proteins | Cell viability assays (MTT), Cell cycle analysis, Apoptosis assays (Annexin V) |

Safety and Toxicology

Based on aggregated GHS information, this compound is classified as a warning-level hazard.[2] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound. A comprehensive toxicological profile would require further dedicated studies.

Table 4: GHS Hazard Information for this compound

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a valuable building block for medicinal chemistry research. Its structural similarity to known bioactive pyrazole derivatives suggests its potential as a lead compound for the development of novel therapeutics, particularly in the areas of kinase inhibition, anti-inflammatory, and anticancer applications. This technical guide provides a foundational understanding of its structure, properties, and synthesis, and outlines key avenues for the investigation of its biological activities. Further experimental studies are warranted to fully elucidate the pharmacological profile of this promising compound.

References

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. This compound | C5H9N3 | CID 337310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Ethyl-1H-pyrazol-5-amine

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of 1-Ethyl-1H-pyrazol-5-amine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, a representative synthetic protocol, and a generalized synthetic workflow.

Nomenclature: IUPAC Name and Synonyms

The systematic naming of this compound can vary based on the numbering of the pyrazole ring. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the preferred name is 2-ethylpyrazol-3-amine [1]. However, the name This compound is widely used in chemical literature and supplier catalogs[1][2].

This compound is also known by several synonyms, which are listed below:

-

1-Ethyl-5-aminopyrazole[2]

-

1-Ethyl-pyrazol-5-amine[2]

-

1-Ethylpyrazole-5-ylamine[2]

-

2-Ethyl-2H-pyrazol-3-ylamine[2]

-

2-Ethyl-3-aminopyrazole[2]

-

5-Amino-1-ethylpyrazole[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C5H9N3 | PubChem[1] |

| Molecular Weight | 111.15 g/mol | PubChem[1], Synblock[2] |

| Boiling Point | 238.6°C at 760 mmHg | Porphyrin-Systems[3] |

| CAS Number | 3528-58-3 | PubChem[1] |

| SMILES | CCN1C(=CC=N1)N | PubChem[1] |

Experimental Protocol: Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, a general and widely applicable method for the synthesis of N-substituted 5-aminopyrazoles involves the cyclocondensation reaction of a substituted hydrazine with a suitable three-carbon precursor, such as a β-ketonitrile or a derivative of cyanoacetic acid. A representative protocol, adapted from general synthetic procedures for pyrazoles, is provided below[4].

Objective: To synthesize this compound via the cyclocondensation of ethylhydrazine with ethoxymethylenemalononitrile.

Materials:

-

Ethylhydrazine

-

Ethoxymethylenemalononitrile

-

Ethanol (anhydrous)

-

Sodium ethoxide solution (21% in ethanol)

-

Diethyl ether

-

Hydrochloric acid (for salt formation, if desired)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethoxymethylenemalononitrile (1.0 equivalent) in anhydrous ethanol.

-

To this solution, add ethylhydrazine (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, add a catalytic amount of sodium ethoxide solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Alternatively, the product can be precipitated as its hydrochloride salt by dissolving the crude material in diethyl ether and bubbling dry hydrogen chloride gas through the solution. The resulting precipitate can be collected by filtration and dried.

Characterization: The final product should be characterized by standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Generalized Synthetic Workflow

The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry, with numerous established methodologies. The following diagram illustrates a generalized workflow for the synthesis of a 1,5-disubstituted pyrazole, a class to which this compound belongs.

References

An In-Depth Technical Guide on the Physicochemical Properties of 2-Amino-5-nitro-1,3,4-thiadiazole and its Analogs

Disclaimer: The compound of interest, 2-Amino-5-nitro-1,3,4-thiadiazole, is a niche chemical entity. Consequently, comprehensive, experimentally-derived data for this specific molecule is limited in publicly accessible literature. This guide provides a thorough overview of its known and predicted properties, supplemented with extensive data from its close structural analogs, primarily nitro-substituted phenyl-1,3,4-thiadiazoles. This approach offers a robust, comparative understanding for researchers, scientists, and drug development professionals. It is important to note that the CAS number 3528-58-3, provided in the topic, corresponds to 5-Amino-1-ethylpyrazole , a distinct chemical compound. This guide will focus on the chemical name provided: 2-Amino-5-nitro-1,3,4-thiadiazole and its relevant analogs.

Core Physicochemical Properties

The physicochemical properties of 2-amino-1,3,4-thiadiazole derivatives are pivotal to their function in biological systems, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. The introduction of a nitro group, a potent electron-withdrawing moiety, is expected to significantly impact these properties.

Physical Properties

| Property | 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | 2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | 2-Amino-5-nitrothiazole |

| CAS Number | 833-63-6[1][2][3][] | Not available | 121-66-4[5] |

| Molecular Formula | C₈H₆N₄O₂S[1][2][3] | C₈H₆N₄O₂S | C₃H₃N₃O₂S[5] |

| Molecular Weight | 222.22 g/mol [1][2][3] | 222.22 g/mol | 145.14 g/mol [5] |

| Appearance | Yellow crystalline solid[6] | Yellowish-orange solid | Greenish-yellow to orange-yellow fluffy powder[7] |

| Melting Point | 257-261 °C[2][6] | 246-248 °C | 195-200 °C (decomposes)[5] |

| Boiling Point | 454.4 °C at 760 mmHg (Predicted)[6] | Not available | Not available |

| Density | 1.535 g/cm³ (Predicted)[6] | Not available | Not available |

| Solubility | Not available | Not available | Slightly soluble in water; Soluble in 95% ethanol (1g/150g at 20°C)[5] |

Chemical Properties and Spectral Data

The chemical reactivity of 2-Amino-5-nitro-1,3,4-thiadiazole is largely dictated by the amino and nitro groups, as well as the aromatic thiadiazole ring. The amino group can act as a nucleophile, while the nitro group is strongly electron-withdrawing, influencing the electron density of the heterocyclic ring.

| Parameter | 2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | 2-Amino-5-nitrothiazole |

| **FTIR (cm⁻¹) ** | 3282.84 (N-H), 1512.19 & 1388.75 (NO₂), 1612.49 (C=N), 686.66 (C-S-C)[8] | Not available |

| ¹H NMR | Not available | A signal is observed, but the specific chemical shift is not provided in the available search results.[9] |

| ¹³C NMR | Not available | Not available |

| UV-Vis (λmax) | Not available | 386 nm (in water)[7] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the specific target molecule are scarce. However, general and adaptable methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles are well-documented.

General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

A common and effective method involves the cyclization of a carboxylic acid with thiosemicarbazide.[8]

Workflow for Synthesis

Caption: General workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, equimolar amounts of a substituted carboxylic acid (e.g., 3-nitrobenzoic acid) and thiosemicarbazide are mixed.

-

Cyclization: A dehydrating/cyclizing agent, such as concentrated sulfuric acid or phosphorus oxychloride, is slowly added to the mixture, typically with cooling. The reaction mixture is then stirred, often with heating, for a period of time until the reaction is complete (monitored by Thin Layer Chromatography).

-

Workup: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

Neutralization and Purification: The crude product is collected by filtration and washed with water. It is then suspended in water, and a base solution (e.g., 5% sodium carbonate) is added to neutralize any remaining acid.[10] The solid is then filtered, dried, and purified by recrystallization from a suitable solvent (e.g., ethanol or a DMF/water mixture).[10]

Characterization Methods

The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques:

-

Melting Point: Determined using a standard melting point apparatus.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Biological Activity and Signaling Pathways

The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[11][12] The nitro group can further enhance this activity.

Anticancer Activity and the ERK1/2 Signaling Pathway

Several studies have demonstrated the potent anticancer effects of 2-amino-1,3,4-thiadiazole derivatives.[13][14] One of the key mechanisms of action for some of these compounds is the inhibition of critical cell signaling pathways, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway.[15] The ERK1/2 pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Its dysregulation is a hallmark of many cancers.

A derivative of 2-amino-1,3,4-thiadiazole, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has been shown to inhibit the activation of the ERK1/2 pathway, leading to cell cycle arrest in the G0/G1 phase in non-small cell lung carcinoma cells.[15]

ERK1/2 Signaling Pathway and Inhibition by 2-Amino-1,3,4-thiadiazole Derivatives

Caption: Inhibition of the ERK1/2 signaling pathway by 2-amino-1,3,4-thiadiazole derivatives.

Antimicrobial Activity

Nitroaromatic compounds, including those with a thiadiazole core, are known for their antimicrobial properties. The mechanism of action is often linked to the reduction of the nitro group within the microbial cell. This reduction process can generate reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals, which are toxic to the microorganism and can cause damage to cellular components, including DNA.[16] This selective toxicity makes them effective against a range of bacteria and parasites.[16]

Conclusion

While specific experimental data for 2-Amino-5-nitro-1,3,4-thiadiazole is not extensively available, a comprehensive understanding of its physicochemical properties and biological potential can be derived from the study of its close structural analogs. The 2-amino-1,3,4-thiadiazole scaffold is a versatile platform in medicinal chemistry, and the inclusion of a nitro group is a well-established strategy for enhancing biological activity. The information presented in this guide, including tabulated data on related compounds, detailed experimental protocols, and insights into its mechanism of action via pathways like ERK1/2, provides a valuable resource for researchers engaged in the development of novel therapeutics based on this promising heterocyclic core. Further experimental investigation is warranted to fully elucidate the specific properties of 2-Amino-5-nitro-1,3,4-thiadiazole.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. 2-氨基-5-(4-硝基苯基)-1,3,4-噻二唑 | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 5. 2-氨基-5-硝基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. guidechem.com [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-5-nitrothiazole(121-66-4) 1H NMR spectrum [chemicalbook.com]

- 10. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 11. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. bepls.com [bepls.com]

- 15. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Action of clinically utilized 5-nitroimidazoles on microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the NMR Spectral Data of 1-Ethyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 1-Ethyl-1H-pyrazol-5-amine. Due to the limited availability of experimentally derived public data, this guide presents predicted NMR spectral values and detailed experimental protocols for the synthesis and analysis of this compound and its analogs. This information is intended to support researchers in the fields of medicinal chemistry, drug development, and materials science.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | 5.5 - 5.8 | Doublet | 2.0 - 2.5 |

| H-4 | 7.2 - 7.5 | Doublet | 2.0 - 2.5 |

| CH₂ (ethyl) | 3.8 - 4.1 | Quartet | 7.0 - 7.5 |

| CH₃ (ethyl) | 1.3 - 1.5 | Triplet | 7.0 - 7.5 |

| NH₂ | 3.5 - 4.5 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-3 | 95 - 100 |

| C-4 | 135 - 140 |

| C-5 | 150 - 155 |

| CH₂ (ethyl) | 40 - 45 |

| CH₃ (ethyl) | 14 - 16 |

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of 1-substituted-1H-pyrazol-5-amines involves the microwave-assisted reaction of a suitable substituted hydrazine with a cyano-containing precursor. This protocol is adapted from established procedures for similar compounds.[1]

Materials:

-

Ethylhydrazine

-

3-Aminocrotononitrile or a suitable α-cyanoketone

-

1 M Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH) solution

-

Water (H₂O)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine the α-cyanoketone or 3-aminocrotononitrile (1.0 equivalent) and ethylhydrazine (1.1 equivalents).

-

Add 1 M HCl to dissolve the reactants.

-

Seal the vessel and place it in the microwave reactor.

-

Heat the mixture to 150°C for 10-15 minutes.

-

After cooling the reaction mixture to room temperature, carefully basify the solution with 10% NaOH until a precipitate forms.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water and dry under vacuum to yield this compound.

NMR Sample Preparation and Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for pyrazole derivatives.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of -2 to 12 ppm is typically sufficient.

-

Acquire the ¹³C NMR spectrum. A spectral width of 0 to 160 ppm is generally appropriate for this class of compounds.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).

Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis of a target compound to its structural confirmation using NMR spectroscopy.

Caption: Workflow from Synthesis to Structural Elucidation.

References

An In-depth Technical Guide to the Mass Spectrum of 1-Ethyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of 1-Ethyl-1H-pyrazol-5-amine, a heterocyclic amine of interest in pharmaceutical and chemical research. Due to the unavailability of a publicly accessible mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and the known behavior of analogous pyrazole and amine compounds. This document also includes a comprehensive experimental protocol for acquiring the mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS) and visual diagrams to elucidate the predicted fragmentation pathways and experimental workflow.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound (C₅H₉N₃, Molecular Weight: 111.15 g/mol ) obtained by Electron Ionization (EI) is expected to exhibit a molecular ion peak and several characteristic fragment ions. The predicted major ions, their relative abundances, and proposed fragment structures are summarized in the table below.

| m/z | Predicted Relative Abundance | Proposed Fragment Ion | Proposed Fragmentation Pathway |

| 111 | Moderate | [C₅H₉N₃]⁺• | Molecular Ion (M⁺•) |

| 96 | High | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 83 | Moderate | [M - C₂H₄]⁺• | McLafferty-type rearrangement with loss of ethene |

| 82 | High | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 68 | Moderate | [C₃H₄N₂]⁺• | Cleavage of the ethyl group and amino group |

| 55 | Moderate | [C₃H₅N]⁺• | Ring fragmentation |

| 43 | High | [C₂H₅N]⁺ | Fragmentation of the pyrazole ring |

Interpretation of the Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization is anticipated to follow pathways characteristic of both N-alkylated pyrazoles and primary amines.

The molecular ion (M⁺•) at m/z 111 is expected to be observable, confirming the molecular weight of the compound.

A prominent peak is predicted at m/z 96 , resulting from the loss of a methyl radical (•CH₃) from the N-ethyl group. This alpha-cleavage is a common fragmentation pathway for N-alkyl heterocycles.

Another significant fragmentation pathway is the loss of an ethyl radical (•C₂H₅) to yield a stable ion at m/z 82 . This fragment represents the protonated aminopyrazole ring.

A McLafferty-type rearrangement is also plausible, leading to the elimination of a neutral ethene molecule (C₂H₄) and the formation of a radical cation at m/z 83 .

Further fragmentation of the pyrazole ring itself is expected to produce ions at m/z 68, 55, and 43 . These fragments arise from complex rearrangements and cleavages of the heterocyclic core.

The following diagram illustrates the predicted primary fragmentation pathways of this compound.

Experimental Protocol for GC-MS Analysis

This section provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation and Materials

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

-

Mass Spectrometer: Capable of electron ionization (EI) and quadrupole mass analysis.

-

GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium (99.999% purity).

-

Solvent: High-purity methanol or acetonitrile.

-

Sample: this compound standard.

Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Transfer 1 mL of the desired standard solution into a 2 mL autosampler vial.

GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (1 minute) |

| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 40-300 amu |

| Scan Rate | 2 scans/sec |

Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and mass spectra.

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Analyze the fragmentation pattern and compare it to the predicted spectrum.

The following diagram illustrates the general workflow for the GC-MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected mass spectrum of this compound and a detailed protocol for its experimental determination. The predicted fragmentation pattern, based on the established behavior of similar chemical structures, offers valuable insights for researchers working with this compound. The provided GC-MS methodology serves as a robust starting point for developing and validating analytical methods for the identification and quantification of this compound in various matrices. This information is crucial for professionals in drug development and chemical research who require accurate and reliable analytical characterization of novel compounds.

The Rising Therapeutic Potential of 1-Ethyl-1H-pyrazol-5-amine Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Among its numerous derivatives, analogs of 1-Ethyl-1H-pyrazol-5-amine are emerging as a promising class of compounds with significant therapeutic potential across various disease areas, including oncology, inflammation, and neurodegenerative disorders. This technical guide synthesizes the current understanding of the biological activities of these analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Biological Activity Data

The biological evaluation of this compound analogs and related pyrazole derivatives has yielded a wealth of quantitative data, primarily focusing on their anti-proliferative and enzyme inhibitory activities. The following tables summarize the in vitro efficacy of these compounds against various cancer cell lines and protein kinases.

Table 1: Anticancer and CDK2 Inhibitory Activities of Pyrazole Derivatives

| Compound | Target Cell Line/Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |

| Compound 5 (a 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative) | HepG2 | 13.14 | Doxorubicin | Not specified |

| MCF-7 | 8.03 | Doxorubicin | Not specified | |

| CDK2 | 0.56 | Roscovitine | 0.99 | |

| Compound 6 (a 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative) | HepG2 | 22.76 | Doxorubicin | Not specified |

| MCF-7 | 26.08 | Doxorubicin | Not specified | |

| CDK2 | 0.46 | Roscovitine | 0.99 | |

| Compound 10 (a 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative) | MCF-7 | 15.38 | Doxorubicin | Not specified |

| CDK2 | 0.85 | Roscovitine | 0.99 | |

| Compound 4 (a 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative) | CDK2 | 0.75 | Roscovitine | 0.99 |

| Compound 7 (a 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative) | CDK2 | 0.77 | Roscovitine | 0.99 |

| Compound 11 (a 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative) | CDK2 | 0.45 | Roscovitine | 0.99 |

Data sourced from a study on novel pyrazole derivatives.[1][2]

Table 2: Antiproliferative Activity of Pyrazolyl Acylhydrazones and Amides

| Compound | HeLa IC50 (µM) | MCF7 IC50 (µM) | SKOV3 IC50 (µM) | SKMEL28 IC50 (µM) |

| Derivative 11a | Micromolar range | Micromolar range | Micromolar range | Micromolar range |

Data from a study on highly functionalized pyrazole hydrazones and amides.[3][4]

Table 3: Kinase Inhibitory Activity of 1H-Pyrazole Biaryl Sulfonamides against LRRK2

| Compound | GS-LRRK2 Kinase IC50 (nM) | Cellular pSer935 IC50 (nM) |

| Compound 7 | Not specified | Not specified |

| Compound 16 | ~3-fold improvement over Cmpd 7 | ~3-fold improvement over Cmpd 7 |

Data from a study on 1H-pyrazole biaryl sulfonamides as G2019S-LRRK2 kinase inhibitors.[5]

Experimental Protocols

The following sections detail the methodologies employed in key experiments to ascertain the biological activity of pyrazole analogs.

Synthesis of 1H-Pyrazole-5-Carboxamide Derivatives

A common and versatile method for synthesizing 1H-pyrazole-5-carboxamide derivatives involves a multi-step process starting with the construction of the pyrazole ring, followed by amidation.[6]

Step 1: Knorr Pyrazole Synthesis (Synthesis of Pyrazole-5-carboxylate Ester)

-

Dissolve a hydrazine derivative (1.0 eq) in ethanol (approximately 0.2 M) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.

-

Add a β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

-

Upon completion, allow the mixture to cool to room temperature and reduce the solvent volume under reduced pressure.

Step 2: Hydrolysis of Ester to Carboxylic Acid

-

Dissolve the pyrazole-5-carboxylate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq).

-

Stir the mixture at room temperature until TLC indicates complete consumption of the starting material.

-

Acidify the reaction mixture to a pH of approximately 2-3 with 1M hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 3: Amide Bond Formation

-

Suspend the pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

-

Add a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature until the acid is fully converted to the acid chloride.

-

In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cancer cells (e.g., HepG2, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.[7]

-

Treat the cells with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

-

After incubation, add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

CDK2 Kinase Inhibition Assay

-

Perform the assay in a suitable buffer containing CDK2/cyclin E, a substrate peptide, and ATP.

-

Add the test compounds at various concentrations.

-

Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30 °C) for a set time.

-

Terminate the reaction and measure the amount of phosphorylated substrate, often using a luminescence-based method where the signal is inversely proportional to the amount of ATP consumed.

-

Calculate the percentage of inhibition and determine the IC50 value.[1]

Visualizing Molecular Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate key concepts related to the biological activity of this compound analogs.

References

- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrazoles represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of aminopyrazole-based compounds, with a primary focus on their role as kinase inhibitors in oncology. Additionally, it explores their emerging functions as modulators of other key biological targets, including phosphodiesterases and GABAA receptors. This guide is intended to be a valuable resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key signaling pathways and experimental workflows.

Core Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for many biologically active aminopyrazoles is the inhibition of protein kinases. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to substrate proteins.

The aminopyrazole core plays a crucial role in this interaction, often forming a triad of hydrogen bonds with the hinge region of the kinase, a critical structural element for ATP binding.[1][2] This interaction serves as an anchor, positioning the rest of the molecule to make additional contacts within the active site, thereby conferring potency and selectivity.

Key Kinase Targets

Aminopyrazoles have been shown to inhibit a wide range of kinases implicated in various diseases, particularly cancer. The most prominent targets include:

-

Cyclin-Dependent Kinases (CDKs): Aberrant CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Aminopyrazole-based compounds, such as AT7519, have been developed as potent inhibitors of CDKs, particularly CDK2 and CDK5.[1][2][3] Inhibition of these kinases leads to cell cycle arrest and apoptosis.[3]

-

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is a key regulator of inflammatory responses. Aminopyrazole derivatives have been identified as inhibitors of p38 MAPK, suggesting their potential as anti-inflammatory agents.[4][5]

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Dysregulation of Aurora kinases can lead to genomic instability and tumorigenesis. Several aminopyrazole-containing compounds have been developed as inhibitors of Aurora kinases A and B.[6][7]

-

Fibroblast Growth Factor Receptors (FGFRs): FGFRs are receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth. Aminopyrazoles have been designed as both reversible and covalent inhibitors of FGFRs, with some demonstrating activity against clinically relevant gatekeeper mutations that confer resistance to other inhibitors.[8][9]

Signaling Pathways

The inhibition of these kinases by aminopyrazoles disrupts critical cellular signaling pathways, leading to the desired therapeutic effects.

Inhibition of CDK2 by aminopyrazoles prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and leading to cell cycle arrest at the G1/S transition.[1][10]

Aminopyrazole-mediated inhibition of p38 MAPK blocks the phosphorylation of downstream targets, thereby suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4][11][]

Quantitative Data on Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50 or Ki values) of representative aminopyrazole-based compounds against various kinases. This data is crucial for structure-activity relationship (SAR) studies and for comparing the potency and selectivity of different analogs.

Table 1: Inhibitory Activity of Aminopyrazole Analogs against CDKs

| Compound | Target Kinase | IC50 / Ki (nM) | Reference |

| AT7519 | CDK2/Cyclin A | 100 | [2] |

| Analog 24 | CDK2/Cyclin E | 24 | [2][3] |

| Analog 24 | CDK5/p35 | 23 | [2][3] |

| Anilinopyrazole Analog | CDK2 | <1 | [13] |

Table 2: Inhibitory Activity of Aminopyrazole Analogs against Other Kinases

| Compound | Target Kinase | IC50 (nM) | Reference |

| Aminopyrazole Analog | Aurora A | 35 | [14] |

| Aminopyrazole Analog | Aurora B | 75 | [14] |

| Barasertib (AZD1152) | Aurora B | 0.37 | [15] |

| Covalent Inhibitor 10h | FGFR1 | 46 | [16] |

| Covalent Inhibitor 10h | FGFR2 | 41 | [16] |

| Covalent Inhibitor 10h | FGFR3 | 99 | [16] |

| Covalent Inhibitor 10h | FGFR2 V564F | 62 | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of aminopyrazole inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Aminopyrazole inhibitor

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the aminopyrazole inhibitor in an appropriate buffer (e.g., kinase reaction buffer with DMSO). Prepare a master mix of the kinase and its substrate in kinase reaction buffer.

-

Reaction Setup: Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate. Add 2 µL of the kinase/substrate master mix to each well. Incubate at room temperature for 15-30 minutes.

-

Kinase Reaction: Initiate the reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[4][17][18][19]

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of aminopyrazole inhibitors on the phosphorylation of downstream target proteins, such as Rb.

Materials:

-

Cell line of interest (e.g., HCT116, MCF-7)

-

Aminopyrazole inhibitor

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of the aminopyrazole inhibitor or vehicle for the desired duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total target proteins.[1][10]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of aminopyrazole inhibitors on cell cycle distribution.

Materials:

-

Cell line of interest

-

Aminopyrazole inhibitor

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the aminopyrazole inhibitor or vehicle for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20][21][22][23]

Beyond Kinase Inhibition: Other Mechanisms of Action

While kinase inhibition is the most widely studied mechanism, some aminopyrazoles exert their biological effects through other targets.

Phosphodiesterase (PDE) Inhibition

Certain aminopyrazole derivatives have been identified as inhibitors of phosphodiesterase 11A (PDE11A).[24] PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. Inhibition of PDE11A can modulate these pathways and has been proposed as a potential therapeutic strategy for cognitive decline.[24]

GABAA Receptor Modulation

Some aryl pyrazoles have been shown to act as allosteric modulators of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[17][25] These compounds can either potentiate (positive allosteric modulators) or inhibit the effect of GABA, suggesting their potential for treating neurological and psychiatric disorders.

Conclusion

Aminopyrazoles are a clinically significant class of compounds with diverse mechanisms of action. Their ability to potently and often selectively inhibit various protein kinases has established them as valuable tools in cancer research and as promising therapeutic agents. Furthermore, the expanding understanding of their interactions with non-kinase targets such as phosphodiesterases and GABAA receptors opens up new avenues for their application in other disease areas. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricate mechanisms of action of this versatile chemical scaffold.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of 1-acetanilide-4-aminopyrazole-substituted quinazolines: selective inhibitors of Aurora B kinase with potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anilinopyrazole as selective CDK2 inhibitors: design, synthesis, biological evaluation, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differential modulation of GABA(A) receptor function by aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 19. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 1-Ethyl-1H-pyrazol-5-amine in Modern Drug Discovery: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents. Among the diverse array of pyrazole-based building blocks, 1-Ethyl-1H-pyrazol-5-amine stands out as a versatile intermediate in the synthesis of potent kinase inhibitors for the treatment of cancer and inflammatory diseases. This technical guide provides an in-depth analysis of the synthesis, potential therapeutic applications, and biological evaluation of compounds derived from this core structure, offering a valuable resource for researchers in the field of drug discovery and development.

The Synthetic Utility of this compound

The primary value of this compound lies in its utility as a reactive intermediate for the construction of more complex heterocyclic systems, particularly fused pyrimidines. The presence of a reactive amine group at the 5-position and an ethyl group at the 1-position allows for regioselective synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological activity.

A more frequently documented application is the use of this compound as a precursor for pyrazolo[1,5-a]pyrimidines, which are recognized as potent inhibitors of cyclin-dependent kinases (CDKs).[2] The general workflow for such a synthesis is depicted below.

Therapeutic Applications in Oncology: Targeting Cyclin-Dependent Kinases

The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazolo[1,5-a]pyrimidines derived from this compound have shown promise as potent CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action: CDK Inhibition and Cell Cycle Arrest

CDK proteins, in complex with their cyclin partners, regulate the progression of the cell cycle through the phosphorylation of key substrate proteins, such as the retinoblastoma protein (Rb).[3] In many cancers, the CDK/cyclin/Rb pathway is hyperactive, leading to uncontrolled cell proliferation. Pyrazole-based inhibitors function by competing with ATP for the binding site on the CDK protein, thereby preventing the phosphorylation of Rb and other substrates. This inhibition leads to a halt in the cell cycle, typically at the G1/S or G2/M transition, and can ultimately trigger programmed cell death (apoptosis).

Quantitative Biological Data

While specific IC50 values for direct derivatives of this compound are not extensively reported in the reviewed literature, the broader class of pyrazolo[1,5-a]pyrimidines has demonstrated potent anti-proliferative activity against various cancer cell lines. The data presented below is for illustrative purposes and showcases the potential of this chemical class.

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Pyrazolo[1,5-a]pyrimidine | HCT116 (Colon) | 0.013 | [2] |

| Pyrazolo[1,5-a]pyrimidine | PC-3 (Prostate) | Good Activity | [2] |

| Pyrazolo[1,5-a]pyrimidine | HepG-2 (Liver) | Good Activity | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyrazole-based compounds, representative of the type of studies in which this compound would be a key starting material.

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

This protocol describes a general procedure for the cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core.

Materials:

-

5-Amino-1H-pyrazole derivative (e.g., this compound)

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

-

Solvent (e.g., absolute ethanol)

-

Catalyst (e.g., piperidine)

Procedure:

-

Dissolve the 5-amino-1H-pyrazole derivative in the solvent in a round-bottom flask.

-

Add the 1,3-dicarbonyl compound to the solution.

-

Add a catalytic amount of the catalyst.

-

Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

References

The Pharmacological Profile of Substituted Pyrazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazoles represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, forming the core scaffold of several clinically significant drugs. This technical guide provides a comprehensive overview of the pharmacological profile of prominent substituted pyrazoles, with a focus on their mechanisms of action, therapeutic targets, and the experimental methodologies used for their characterization.

Introduction to Substituted Pyrazoles

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The strategic placement of various substituents on the pyrazole ring allows for the modulation of their physicochemical properties and biological activities, leading to the development of agents with diverse therapeutic applications.[1][2][3][4][5] This guide will delve into the pharmacological profiles of three exemplary substituted pyrazoles: the anti-inflammatory drug Celecoxib, the withdrawn anti-obesity agent Rimonabant, and the erectile dysfunction medication Sildenafil.

Pharmacological Profiles of Key Substituted Pyrazoles

The pharmacological diversity of substituted pyrazoles is highlighted by their distinct mechanisms of action and therapeutic targets. This section details the profiles of Celecoxib, Rimonabant, and Sildenafil, with quantitative data on their activity summarized in the subsequent tables.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a diaryl-substituted pyrazole that functions as a selective cyclooxygenase-2 (COX-2) inhibitor, conferring it with potent anti-inflammatory, analgesic, and antipyretic properties.[6][7]

-

Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandin precursors.[8] Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators of inflammation and pain.[7] By selectively inhibiting COX-2, which is primarily upregulated at sites of inflammation, Celecoxib reduces the production of pro-inflammatory prostaglandins while sparing the constitutively expressed COX-1 enzyme that is involved in gastrointestinal protection and platelet function.[9] This selectivity is attributed to the presence of a sulfonamide side chain that fits into a hydrophilic side pocket of the COX-2 active site.[8] Beyond COX-2 inhibition, celecoxib has been shown to modulate other signaling pathways, including the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[10]

-

Therapeutic Target: The primary target of Celecoxib is the cyclooxygenase-2 (COX-2) enzyme.[6]

-

Structure-Activity Relationship (SAR): The diaryl substitution on the pyrazole ring is crucial for its selective COX-2 inhibitory activity. The trifluoromethyl group at the 3-position and the 4-methylphenyl group at the 5-position of the pyrazole ring, along with the benzenesulfonamide moiety, are key structural features for its pharmacological effect.

Rimonabant: A Cannabinoid CB1 Receptor Inverse Agonist

Rimonabant is a 1,5-diaryl-pyrazole derivative that was developed as an anorectic anti-obesity drug.[11][12] It was withdrawn from the market due to serious psychiatric side effects.[11]

-

Mechanism of Action: Rimonabant acts as an inverse agonist and antagonist at the cannabinoid receptor type 1 (CB1).[11][12] The endocannabinoid system, which includes the CB1 receptor, is involved in regulating appetite and energy balance.[13][14][15] By blocking the CB1 receptor, Rimonabant was intended to reduce food intake and promote weight loss.[16] At micromolar concentrations, it has also been shown to inhibit Gαi/o-type G proteins in a receptor-independent manner.[17]

-

Therapeutic Target: The primary target of Rimonabant is the cannabinoid receptor type 1 (CB1).[11]

-

Structure-Activity Relationship (SAR): Key structural features for potent and selective CB1 receptor antagonistic activity include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[18][19][20]

Sildenafil: A Phosphodiesterase-5 (PDE5) Inhibitor

Sildenafil is a substituted pyrazolopyrimidinone that is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[21]

-

Mechanism of Action: Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[21] In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cGMP.[22][23] cGMP induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and erection. PDE5 is the enzyme responsible for the degradation of cGMP.[24] By inhibiting PDE5, Sildenafil increases the levels of cGMP, thereby enhancing the erectile response.[21] The signaling pathway involves the activation of protein kinase G (PKG) by cGMP.[25]

-

Therapeutic Target: The primary target of Sildenafil is the phosphodiesterase type 5 (PDE5) enzyme.[21]

-

Structure-Activity Relationship (SAR): The pyrazolo[4,3-d]pyrimidin-7-one core is essential for its activity. The substituents at the 1, 3, and 5-positions of this core structure are critical for its potency and selectivity as a PDE5 inhibitor.[26]

Quantitative Data Presentation

The following tables summarize the key quantitative data for the pharmacological activity of Celecoxib, Rimonabant, and Sildenafil.

Table 1: Cyclooxygenase (COX) Inhibition by Celecoxib

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity (COX-1/COX-2) | Reference |

| Celecoxib | 82 | 6.8 | 12 | [25] |

| Celecoxib | >100 | 0.04 | >2500 | [27] |

Table 2: Cannabinoid Receptor Binding Affinity of Rimonabant

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity (CB2/CB1) | Reference |

| Rimonabant | 1.8 | >1000 | >555 |

Table 3: Phosphodiesterase (PDE) Inhibition by Sildenafil

| Compound | PDE1 IC₅₀ (nM) | PDE2 IC₅₀ (nM) | PDE3 IC₅₀ (nM) | PDE4 IC₅₀ (nM) | PDE5 IC₅₀ (nM) | PDE6 IC₅₀ (nM) | Reference |

| Sildenafil | 280 | 3500 | 7400 | >10000 | 3.5 | 33 | [8] |

| Sildenafil | 260 | 7400 | 1700 | 11000 | 3.9 | 31 | [28] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of substituted pyrazoles.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., Celecoxib) for COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme and Compound Preparation:

-

Reconstitute human recombinant COX-1 and COX-2 enzymes in assay buffer.

-

Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.[29]

-

-

Enzyme Inhibition:

-

In a 96-well plate, add the assay buffer, co-factors (hematin and L-epinephrine), and the enzyme (COX-1 or COX-2).[30]

-

Add the test compound at various concentrations or vehicle (DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[30]

-

-

Enzymatic Reaction:

-

Quantification of Prostaglandin E₂ (PGE₂):

-

Terminate the reaction.

-

Measure the amount of PGE₂ produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.[29]

-

-

Data Analysis:

-

Calculate the percentage of COX activity inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[29]

-

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., Rimonabant) for the CB1 receptor.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from cells expressing the CB1 receptor (e.g., rat forebrain).[31]

-

-

Competitive Radioligand Binding:

-

In a 96-well plate, add the assay buffer, the cell membrane preparation, and a known concentration of a radiolabeled CB1 receptor ligand (e.g., [³H]CP-55,940).

-

Add the test compound at various concentrations or a non-labeled ligand for non-specific binding determination.[32]

-

Incubate the plate at 30°C for 90 minutes.[32]

-

-

Filtration and Washing:

-

Quantification:

-

Place the filter discs in scintillation vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.[32]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound from a competition binding curve.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[31]

-

Phosphodiesterase-5 (PDE5) Inhibition Assay

Objective: To determine the IC₅₀ of a test compound (e.g., Sildenafil) for the PDE5 enzyme.

Methodology:

-

Enzyme and Compound Preparation:

-

Use purified human PDE5A1 enzyme.

-

Prepare a stock solution of the test compound in DMSO and perform serial dilutions.

-

-

Enzyme Inhibition Reaction:

-

Quantification of cGMP Hydrolysis:

-

The amount of hydrolyzed [³H]-cGMP (converted to [³H]-5'-GMP) is determined.[8]

-

-

Data Analysis:

-

Calculate the percentage of PDE5 activity inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value from a dose-response curve.

-

Intracellular Calcium Mobilization Assay

Objective: To measure the effect of a test compound on intracellular calcium levels, which is a downstream effect of many G-protein coupled receptors.

Methodology:

-

Cell Preparation and Dye Loading:

-

Compound Addition and Fluorescence Measurement:

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

For agonists, determine the EC₅₀ value from a dose-response curve. For antagonists, measure the inhibition of an agonist-induced response.[2]

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by the discussed substituted pyrazoles.

Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.

References

- 1. Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives | PDF [slideshare.net]

- 2. benchchem.com [benchchem.com]

- 3. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. auajournals.org [auajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrevlett.com [chemrevlett.com]

- 14. arborassays.com [arborassays.com]

- 15. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 16. ijpsr.com [ijpsr.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 22. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Tissue distribution of phosphodiesterase families and the effects of sildenafil on tissue cyclic nucleotides, platelet function, and the contractile responses of trabeculae carneae and aortic rings in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

- 30. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

- 33. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 1-Ethyl-1H-pyrazol-5-amine: An Application Note for Researchers

Abstract